REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[OH:9][C:10]1[CH:15]=[CH:14][C:13]([N+:16]([O-:18])=[O:17])=[CH:12][C:11]=1[CH3:19].C(N(C(C)C)CC)(C)C>CN1CCCC1=O>[CH3:19][C:11]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[CH:14]=[CH:15][C:10]=1[O:9][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH2:1])[CH:7]=1
|
Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
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NC1=NC=CC(=C1)Cl
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Name
|
|
Quantity
|
11.9 g
|
Type
|
reactant
|
Smiles
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OC1=C(C=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
20.1 g
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Type
|
reactant
|
Smiles
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C(C)(C)N(CC)C(C)C
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Name
|
|
Quantity
|
40 mL
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Type
|
solvent
|
Smiles
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CN1C(CCC1)=O
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Control Type
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UNSPECIFIED
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Setpoint
|
150 °C
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Type
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CUSTOM
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Details
|
stirring under a nitrogen atmosphere at 150° C. for 5 days
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
by heating
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Type
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TEMPERATURE
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Details
|
The reaction mixture was cooled down to room temperature
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Type
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CONCENTRATION
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Details
|
concentrated under a reduced pressure
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Type
|
ADDITION
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Details
|
To the resultant residue was added a saturated aqueous solution of sodium hydrogencarbonate
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Type
|
STIRRING
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Details
|
by stirring at room temperature overnight
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Duration
|
8 (± 8) h
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Type
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ADDITION
|
Details
|
To the reaction mixture was added tetrahydrofuran (200 ml)
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Type
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CUSTOM
|
Details
|
to partition
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether (100 ml)
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Type
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WASH
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Details
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The organic layer was washed with brine (100 ml×2)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under a reduced pressure
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
The solid was washed with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
ethyl acetate=1:1, and dried under aeration
|
Reaction Time |
5 d |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(OC2=CC(=NC=C2)N)C=CC(=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.36 g | |
YIELD: PERCENTYIELD | 45.7% | |
YIELD: CALCULATEDPERCENTYIELD | 45.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |